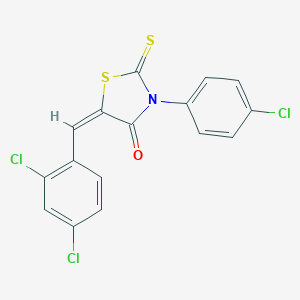

![molecular formula C16H17N5OS B471620 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide CAS No. 353508-37-9](/img/structure/B471620.png)

2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Fungicidal Activities

Research has demonstrated that derivatives of 1,2,4‐triazolo[1,5‐a]pyrimidine, including compounds closely related to the one you're interested in, have shown promising fungicidal activities. One study synthesized a series of acetohydrazone-containing derivatives for agrochemical applications, finding that certain compounds exhibited higher fungicidal activity than commercial options against pathogens like Rhizoctonia solani and Botrytis cinerea (Chen et al., 2009). These findings suggest potential agricultural applications in protecting crops from fungal diseases.

Anticancer Evaluation

Another significant area of research involves the anticancer properties of 1,2,4-triazolo[1,5-a]pyrimidine derivatives. A study highlighted the synthesis of new derivatives tested on various cancer cell lines, including HeLa, MCF-7, and HepG2. The cell viability was assessed through MTT assay, indicating that some derivatives may hold therapeutic potential against cancer (Bakavoli et al., 2010).

Herbicidal Activity

Research into the herbicidal activity of triazolo[1,5-a]pyrimidine derivatives has uncovered compounds with significant effects against various weeds. A study designed and synthesized novel derivatives, demonstrating good herbicidal activity against plants like rape (Brassica campestris) and barnyardgrass (Echinochloa crusgalli) (Yang et al., 2001). These results provide a foundation for developing new herbicides.

Antimicrobial Activities

The antimicrobial potential of triazolo[1,5-a]pyrimidine derivatives has also been explored. A study synthesizing various derivatives found some compounds exhibited activities competitive with established antibacterial and antifungal drugs (Abdelhamid et al., 2016). This research opens up possibilities for new antimicrobial agents.

Bioactivity and Structural Studies

Further studies have concentrated on the synthesis and evaluation of the bioactivity of triazolo[1,5-a]pyrimidine derivatives, including their fungicidal and herbicidal properties. Some compounds have been shown to display good biological activities, suggesting their utility in agricultural chemistry (De, 2006). Additionally, investigations into the crystal structure and spectroscopic characterization of these compounds offer deeper insights into their functional mechanisms and potential applications (Repich et al., 2017).

Mécanisme D'action

Target of Action

The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . Compounds in this class have been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . They are also utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Biochemical Pathways

Given the activities of other 1,2,4-triazolo[1,5-a]pyrimidines, it might be involved in pathways related to inflammation, cell proliferation, and metabolic regulation .

Result of Action

Based on the activities of other 1,2,4-triazolo[1,5-a]pyrimidines, it might have anti-inflammatory, antiproliferative, and metabolic regulatory effects .

Propriétés

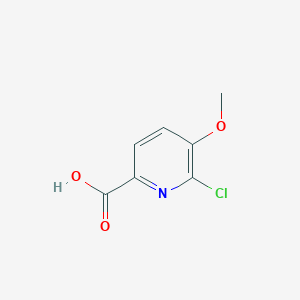

IUPAC Name |

2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5OS/c1-11-9-12(2)21-15(17-11)18-16(19-21)23-10-14(22)20(3)13-7-5-4-6-8-13/h4-9H,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDGUUVQJNTVQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)SCC(=O)N(C)C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Benzyloxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B471537.png)

![5H,10H-Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione](/img/structure/B471549.png)

![4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B471572.png)

![4-[(7-Morpholin-4-yl-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol](/img/structure/B471574.png)

![N-(4-chlorophenyl)-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B471618.png)